Bienvenue dans la boutique en ligne BenchChem!

Hyaluronidase

Specific Activity Enzyme Purity Subcutaneous Drug Delivery

Choose rHuPH20 (CAS 9001-54-1) for unmatched potency and safety in your drug delivery or HA degradation workflows. With a specific activity of 122,176 U/mg—over 33× that of bovine testicular hyaluronidase—it enables reproducible, high-yield depolymerization without the confounding protease contamination of animal-derived enzymes. Its human origin and low 8.8% treatment-induced antibody rate define a superior immunogenicity profile, making it the definitive choice for converting IV biologics to SC formulations, standardizing ophthalmic surgical kits, and generating consistent HA fragments for cell signaling studies.

Molecular Formula C17H24BrNO2
Molecular Weight 354.3 g/mol
CAS No. 9001-54-1
Cat. No. B3051955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyaluronidase
CAS9001-54-1
Molecular FormulaC17H24BrNO2
Molecular Weight354.3 g/mol
Structural Identifiers
SMILESCC1(C(=C)N(C2=CC=CC=C21)CCCCCC(=O)O)C.Br
InChIInChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,1,4-5,8,11-12H2,2-3H3,(H,19,20);1H
InChIKeySVMKEDBUSSWSFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hyaluronidase (CAS 9001-54-1) Procurement Guide: Recombinant Human PH20 vs. Animal-Derived Enzymes


Hyaluronidase (CAS 9001-54-1), specifically recombinant human hyaluronidase PH20 (rHuPH20), is a soluble, highly active endoglycosidase that depolymerizes hyaluronic acid (HA) in the extracellular matrix (ECM). As a glycosylated enzyme with a calculated molecular weight of 51 kDa (migrating at ~60 kDa on SDS-PAGE due to glycosylation) , rHuPH20 catalyzes the hydrolysis of β-1,4-glycosidic linkages in HA, generating oligosaccharides of various sizes. It is distinguished from other hyaluronidase forms (e.g., bovine testicular, ovine, bacterial) by its human origin, which confers a distinct immunogenicity profile and enables its use as a permeation enhancer for subcutaneous (SC) drug delivery and as a spreading factor in diverse biomedical applications [1].

Why Hyaluronidase (CAS 9001-54-1) rHuPH20 Cannot Be Simply Substituted with Bovine or Other Animal-Derived Enzymes


Substituting rHuPH20 (CAS 9001-54-1) with animal-derived hyaluronidases, such as bovine testicular hyaluronidase (BTH) or ovine hyaluronidase, is scientifically unsound due to fundamental differences in specific activity, substrate selectivity, and immunogenicity. While BTH has historically been used as a spreading factor, its preparation contains contaminating proteases and immunoglobulins that can provoke IgE-mediated hypersensitivity reactions and anaphylaxis [1]. In contrast, rHuPH20, expressed in a controlled recombinant system, exhibits >33-fold higher specific activity (122,176 U/mg vs. 3,689 U/mg for BTH VI-S) and a defined immunogenicity profile, with a cumulative treatment-induced anti-rHuPH20 antibody incidence of only 8.8% across 2,643 subjects [2]. Furthermore, the pH-dependent activity profiles and oligosaccharide product patterns differ significantly between these enzymes, affecting their functional performance in specific assays and in vivo applications [3]. These quantifiable disparities render generic substitution invalid for any application requiring consistent, high-purity, or low-immunogenicity enzymatic activity.

Hyaluronidase (CAS 9001-54-1) Quantified Differentiation: Head-to-Head Data vs. Bovine, Ovine, and Microbial Enzymes


rHuPH20 (CAS 9001-54-1) vs. Bovine Testicular Hyaluronidase (BTH): 33-Fold Higher Specific Activity

Recombinant human hyaluronidase PH20 (rHuPH20) demonstrates a specific activity of 122,176 U/mg, which is 33-fold greater than that of a commercially available bovine testicular hyaluronidase preparation (BTH VI-S, Sigma-Aldrich), which has a specific activity of 3,689 U/mg [1]. This represents a >33× improvement in enzymatic efficiency per unit mass, enabling lower enzyme loading for equivalent HA degradation in formulation and assay development.

Specific Activity Enzyme Purity Subcutaneous Drug Delivery

rHuPH20 (CAS 9001-54-1) vs. Bovine Testicular Hyaluronidase (BTH): Differential Immunogenicity Profiles

In a comprehensive analysis of 18 clinical studies encompassing 2,643 subjects, the cumulative treatment-induced incidence of anti-rHuPH20 antibodies was 8.8% [1]. In contrast, animal-derived hyaluronidases, such as bovine testicular hyaluronidase (BTH), are known to contain contaminating immunoglobulins and proteases that can increase the risk of IgE-mediated hypersensitivity reactions and anaphylaxis, requiring pre-use skin testing in many clinical protocols [2]. This quantifiable immunogenicity risk differential supports the preferential selection of rHuPH20 for repeat-dose applications.

Immunogenicity Biotherapeutic Safety Subcutaneous Administration

rHuPH20 (CAS 9001-54-1) vs. Bovine Testicular Hyaluronidase (BTH): Distinct pH-Dependent Oligosaccharide Product Profiles

Capillary zone electrophoresis analysis revealed that bovine testicular hyaluronidase (BTH) and recombinant human PH20 (rHuPH20) generate distinct oligosaccharide product patterns. At pH 4.5, both enzymes degrade hyaluronic acid (HA) continuously into HA oligosaccharides. However, at pH 5.5, BTH and, to a lesser extent, rHuPH20 produce a mixture of small oligosaccharides and medium molecular weight HA fragments, whereas recombinant human Hyal-1 generates only continuous degradation products [1]. This pH-dependent difference in product distribution can significantly influence downstream biological responses, as the size of HA fragments dictates their signaling properties.

Substrate Specificity Reaction Mechanism Analytical Biochemistry

rHuPH20 (CAS 9001-54-1) Facilitates High-Volume Subcutaneous Drug Delivery: 10–20 Fold Permeability Increase

Co-formulation of recombinant human hyaluronidase PH20 (rHuPH20) with therapeutic antibodies or other biologics increases subcutaneous tissue permeability by 10–20 fold [1]. This enzymatic effect enables the subcutaneous injection of high-concentration (e.g., 120 mg/mL) and high-volume (e.g., 2–5 mL) formulations that would otherwise be impossible due to viscosity and injection volume constraints. For instance, the HyDIFFUZE™ platform, which utilizes rHuPH20, increased the area under the curve (AUC) by 116–162% and the maximum plasma concentration (Cmax) by 113–170% compared to original formulations without the enzyme in preclinical studies [2].

Subcutaneous Drug Delivery Permeation Enhancement Biologic Formulation

rHuPH20 (CAS 9001-54-1) Stability in Formulation: >24-Month Shelf Life at 2–8°C in Albumin-Free Formulation

Patents covering stable formulations of recombinant human hyaluronidase PH20 (rHuPH20) demonstrate a shelf life exceeding 24 months at 2–8°C [1]. Recent innovations include an albumin-free formulation of HYDIZYME™ (rHuPH20, HLB3-002) that maintains potency and purity without degradation under refrigerated conditions, a significant advancement over earlier formulations requiring serum albumin as a stabilizer . This enhanced stability profile reduces the reliance on complex cold-chain logistics and simplifies formulation development for combination products.

Formulation Stability Biopharmaceutical Manufacturing Cold Chain

rHuPH20 (CAS 9001-54-1) Dispersion Enhancement for Antibody Solutions: 22.8–106.6% Increase in Spreading Area

In a mouse model, intradermal co-injection of a high-concentration immunoglobulin G (IgG) solution (120 mg/mL) with 2,000 U/mL rHuPH20 resulted in a 22.8–106.6% increase in the antibody dispersion area over a 20-minute time course compared to IgG alone (p≤0.005) [1]. This enhanced spreading activity was not altered by systemic pretreatment with various drugs (antihistamines, corticosteroids, salicylic acid), demonstrating the robustness of rHuPH20-mediated dispersion.

Dermal Spreading Antibody Delivery Preclinical Pharmacology

Hyaluronidase (CAS 9001-54-1) Evidence-Backed Application Scenarios for Research and Industrial Procurement


Subcutaneous Biologic Formulation Development

rHuPH20 (CAS 9001-54-1) is the enabling excipient for converting intravenous (IV) biologics to subcutaneous (SC) formulations. Its 10–20 fold increase in SC tissue permeability allows for the injection of high-concentration (e.g., 120 mg/mL) and high-volume (e.g., 2–5 mL) antibody solutions, with a demonstrated 116–162% increase in AUC and 113–170% increase in Cmax in preclinical models [5]. This directly supports the development of patient-friendly, at-home administration options for chronic therapies.

Ophthalmic Anesthesia Adjuvant

In ophthalmic surgery, hyaluronidase is used as an adjuvant in local anesthetic mixtures for retrobulbar and peribulbar blocks. A prospective, double-blinded study of 714 patients showed that the addition of hyaluronidase at 3.75 or 7.5 IU/mL significantly improved the success rate of the initial block and akinesia, reducing the need for supplementary injections . This evidence supports the procurement of hyaluronidase for standardized ophthalmic surgical kits.

In Vitro Hyaluronic Acid Degradation Assays Requiring Defined Specificity

For researchers requiring precise and reproducible HA degradation, rHuPH20 offers a specific activity of 122,176 U/mg, which is >33× higher than bovine testicular hyaluronidase (BTH) . Its distinct pH-dependent oligosaccharide product profile [5] and low immunogenicity profile (8.8% antibody incidence) [6] make it the preferred choice for generating consistent HA fragments for cell signaling studies, avoiding the confounding effects of contaminating proteases found in animal-derived preparations.

Stable Enzyme Formulation for Diagnostic and Research Kits

The availability of rHuPH20 in albumin-free, stable formulations with a shelf life exceeding 24 months at 2–8°C makes it an ideal component for manufacturing diagnostic kits and research reagents. This stability simplifies cold-chain logistics and ensures consistent enzyme activity over the product's lifetime, reducing batch-to-batch variability and improving the reliability of experimental and clinical results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hyaluronidase

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.